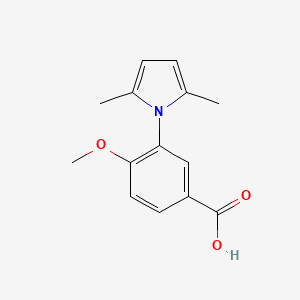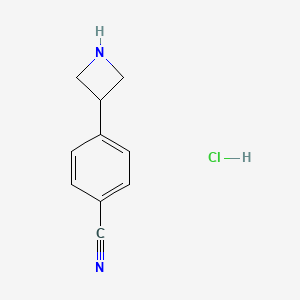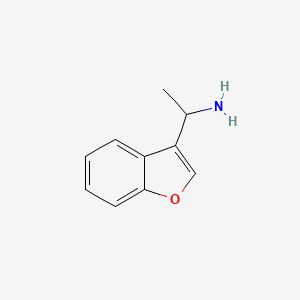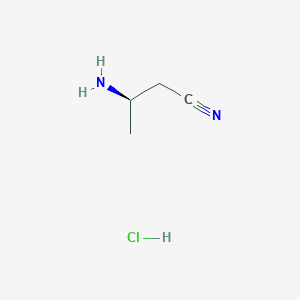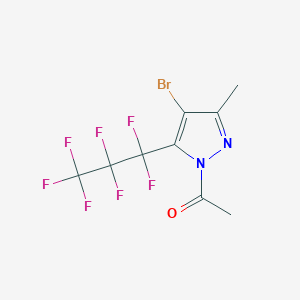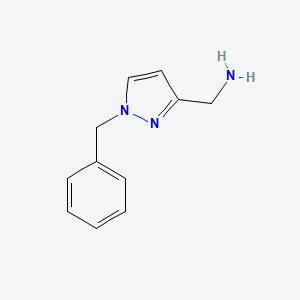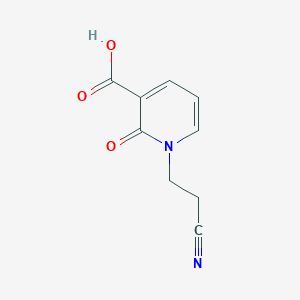
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol
Overview
Description
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the inflammatory response and the movement of white blood cells into tissues.
Mode of Action
The compound this compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular responses triggered by the receptor.
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor affects the chemokine signaling pathway . This pathway is involved in the immune response, particularly in the recruitment of leukocytes to sites of inflammation. By blocking the CCR5 receptor, the compound can potentially modulate this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the recruitment of leukocytes to sites of inflammation, given its antagonistic action on the CCR5 receptor . This could potentially result in an anti-inflammatory effect.
Biochemical Analysis
Biochemical Properties
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells . The compound’s interaction with CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity. Additionally, this compound has been evaluated for its potential as a CCR5 antagonist, showing promising results in ligand-induced calcium mobilization assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including this compound, have been shown to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with CCR5, for example, involves a strong salt-bridge interaction that anchors the ligand to the receptor . This interaction inhibits the receptor’s function, preventing HIV-1 entry into cells. Additionally, piperidine derivatives have been shown to exhibit antioxidant activity by hindering or suppressing free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Piperidine derivatives have been evaluated for their pharmacological properties, including their efficacy and toxicity at various doses . These studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect the compound’s metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties determine its ability to cross cellular membranes and accumulate in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function within cells, affecting its interactions with cellular targets and its overall therapeutic potential .
Properties
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNBXHGZRZTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


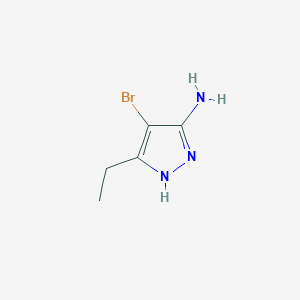
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
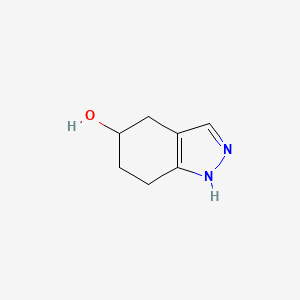
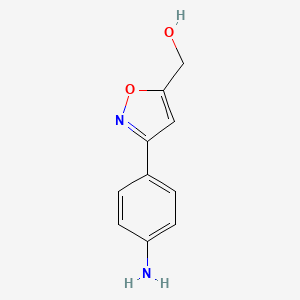
![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
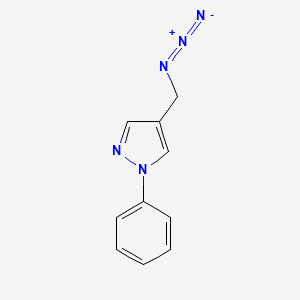
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
